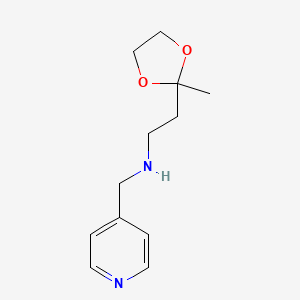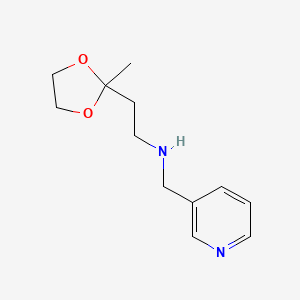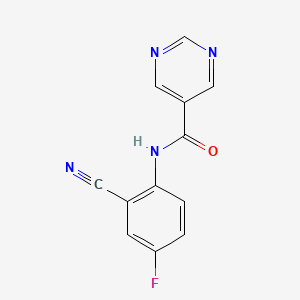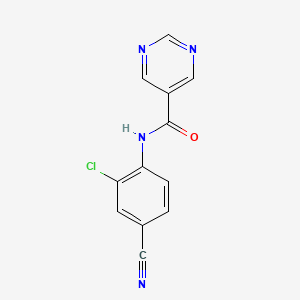
3-Methyl-4-(pyrimidine-5-carbonyl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-(pyrimidine-5-carbonyl)piperazin-2-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a piperazinone derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The mechanism of action of 3-Methyl-4-(pyrimidine-5-carbonyl)piperazin-2-one is not fully understood. However, it is believed to act by modulating various signaling pathways involved in inflammation, cancer, and viral infections. It has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It also activates the p53 pathway, leading to apoptosis in cancer cells. Furthermore, it inhibits the reverse transcriptase activity of HIV, thereby preventing viral replication.
Biochemical and Physiological Effects:
3-Methyl-4-(pyrimidine-5-carbonyl)piperazin-2-one has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It also induces apoptosis in cancer cells by activating the caspase cascade. Furthermore, it inhibits the reverse transcriptase activity of HIV, leading to a decrease in viral load.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-Methyl-4-(pyrimidine-5-carbonyl)piperazin-2-one is its broad spectrum of biological activities. It can be used for the development of novel therapeutics for various diseases, including cancer and viral infections. However, one of the limitations is its low solubility in water, which can affect its bioavailability and pharmacokinetics. Furthermore, its mechanism of action is not fully understood, which can hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research on 3-Methyl-4-(pyrimidine-5-carbonyl)piperazin-2-one. One of the areas of interest is the development of novel derivatives with improved solubility and pharmacokinetics. Additionally, the mechanism of action of the compound needs to be further elucidated to facilitate its development as a therapeutic agent. Furthermore, more studies are needed to explore its potential applications in other diseases, such as autoimmune disorders and neurodegenerative diseases.
Conclusion:
In conclusion, 3-Methyl-4-(pyrimidine-5-carbonyl)piperazin-2-one is a synthetic compound that exhibits a wide range of biological activities. It has been extensively studied for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral properties. However, its low solubility in water and unclear mechanism of action are some of the limitations that need to be addressed. Further research is needed to explore its full potential as a therapeutic agent.
Synthesemethoden
The synthesis of 3-Methyl-4-(pyrimidine-5-carbonyl)piperazin-2-one involves the reaction of 3-methylpiperazine-2,5-dione with ethyl cyanoacetate in the presence of a base. The reaction proceeds through a Michael-type addition and subsequent cyclization to form the desired product. The yield of the synthesis can be improved by optimizing the reaction conditions, such as the choice of solvent and temperature.
Wissenschaftliche Forschungsanwendungen
3-Methyl-4-(pyrimidine-5-carbonyl)piperazin-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It also possesses anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, it has been found to be effective against several viruses, including HIV and hepatitis B virus.
Eigenschaften
IUPAC Name |
3-methyl-4-(pyrimidine-5-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-7-9(15)13-2-3-14(7)10(16)8-4-11-6-12-5-8/h4-7H,2-3H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSULTUVWGMLMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)C2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(pyrimidine-5-carbonyl)piperazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B6631802.png)
![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(5-methylfuran-2-yl)methyl]ethanamine](/img/structure/B6631810.png)


![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B6631825.png)



![[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyrimidin-5-ylmethanone](/img/structure/B6631867.png)

![N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide](/img/structure/B6631899.png)